

ARD-2585 Demonstrates Superior Efficacy in Enzalutamide-Resistant Prostate Cancer Models

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Compound of Interest

Compound Name: ARD-2585

Cat. No.: B10827730

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Ann Arbor, MI – Preclinical data reveals that **ARD-2585**, a novel androgen receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader, exhibits exceptional potency and efficacy in prostate cancer models that have developed resistance to the widely used antiandrogen therapy, enzalutamide. These findings position **ARD-2585** as a promising next-generation therapeutic strategy for advanced, treatment-resistant prostate cancer.

ARD-2585 operates through a distinct mechanism of action compared to current AR inhibitors. Instead of merely blocking the androgen receptor, it orchestrates the receptor's complete degradation, thereby eliminating AR-driven signaling that fuels cancer growth. This approach is particularly effective in overcoming resistance mechanisms that involve AR overexpression or mutations, common culprits in the failure of enzalutamide treatment.

Comparative Efficacy in Enzalutamide-Resistant Cell Lines

In head-to-head in vitro studies, **ARD-2585** has shown significantly greater potency in inhibiting the growth of enzalutamide-resistant prostate cancer cell lines compared to other antiandrogen agents. The VCaP cell line, which exhibits AR gene amplification, and the LNCaP cell line, which harbors an AR T878A mutation, are both established models of enzalutamide resistance.

Compound	Cell Line	Key Resistance Mechanism	IC50 (nM)	DC50 (nM)
ARD-2585	VCaP	AR Amplification	1.5[1][2]	≤0.1[1][2]
ARD-2585	LNCaP	AR T878A Mutation	16.2[1][2]	≤0.1[1][2]
Enzalutamide	LNCaP	AR T878A Mutation	>80,000 (agonist activity)[3]	N/A
Darolutamide	22RV1 (Enzalutamide-resistant features)	AR Splice Variants	51,500[3]	N/A
Bicalutamide	LNCaP (Bicalutamide-resistant)	AR Overexpression/ Mutation	>10,000 (agonist activity)[4]	N/A
Enobosarm (analogues)	LNCaP (Bicalutamide-resistant)	AR Overexpression/ Mutation	~2,000-5,000[4]	N/A

Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions. IC50 values represent the concentration required to inhibit cell growth by 50%, while DC50 values represent the concentration required to degrade the target protein by 50%. N/A indicates that the data is not applicable or not available.

Superior In Vivo Antitumor Activity

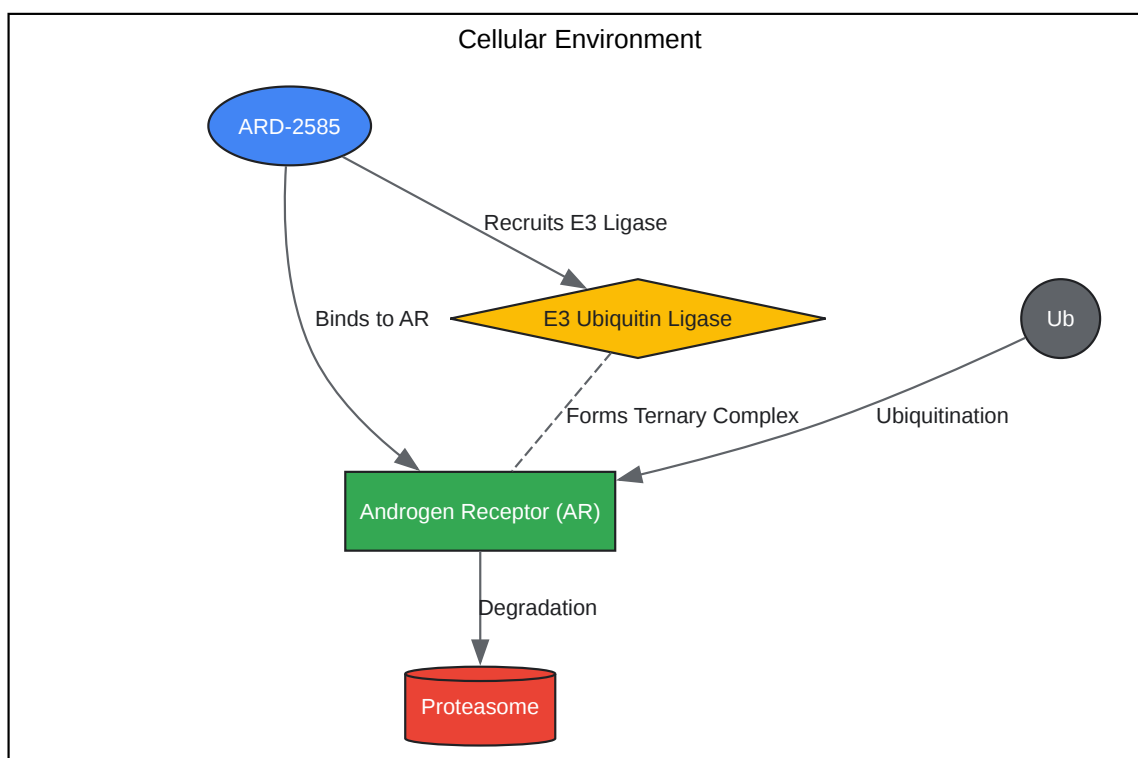
The superior performance of **ARD-2585** was further validated in in vivo xenograft models of enzalutamide-resistant prostate cancer. In mice bearing VCaP tumors, oral administration of **ARD-2585** resulted in more significant tumor growth inhibition compared to enzalutamide, with no observable signs of toxicity.[1][2] This highlights the potential of **ARD-2585** to translate its potent in vitro activity into meaningful clinical benefit.

While direct comparative in vivo data for darolutamide, bicalutamide, and enobosarm in a validated enzalutamide-resistant model is limited, darolutamide has shown efficacy in models with specific AR mutations that confer resistance to enzalutamide. Bicalutamide is generally considered ineffective in enzalutamide-resistant settings. Novel analogues of enobosarm have demonstrated activity in bicalutamide-resistant models, suggesting potential but requiring further investigation in the context of enzalutamide resistance.

Mechanism of Action and Experimental Workflow

ARD-2585 is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the AR by the proteasome.

Mechanism of Action of ARD-2585 (PROTAC)

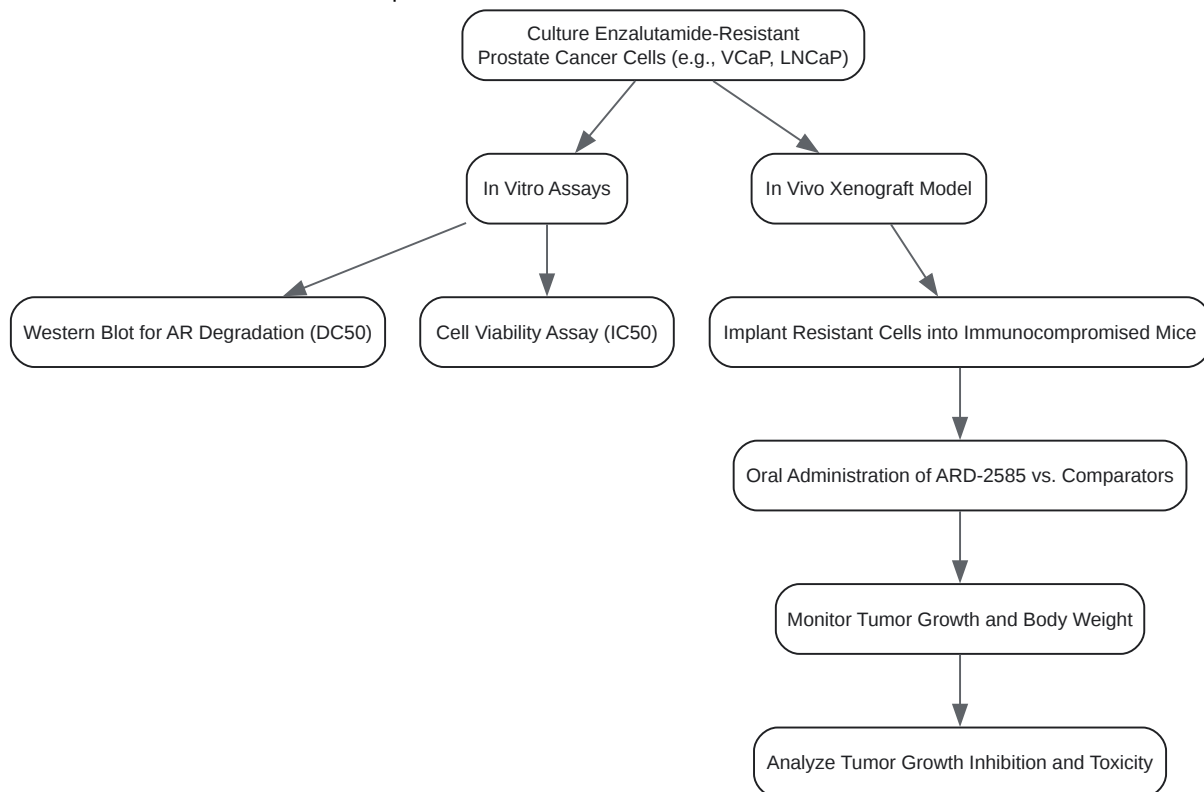


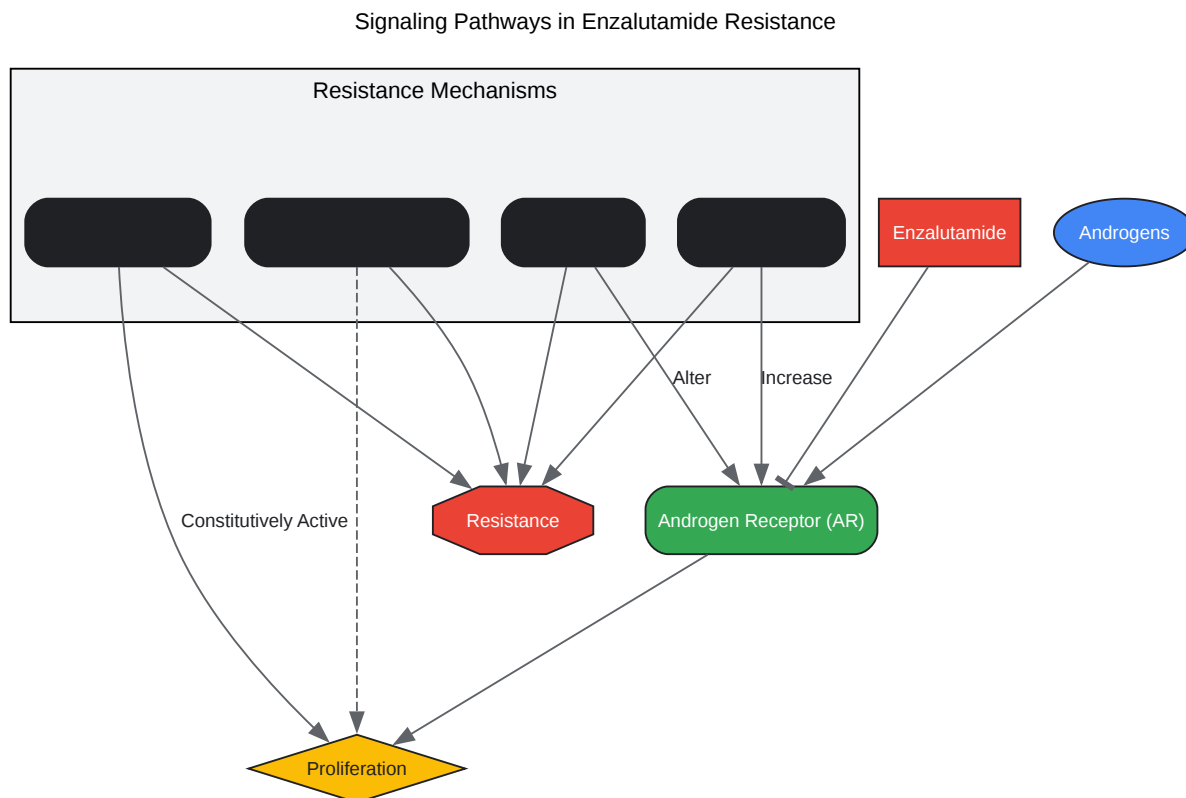
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Mechanism of **ARD-2585** action.

The experimental workflow to validate the efficacy of **ARD-2585** typically involves a series of in vitro and in vivo assays.

Experimental Workflow for ARD-2585 Validation





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